1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that features an iodophenyl group attached to a pyrrolidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the iodination of a phenyl group followed by the formation of the pyrrolidine ring. One common method involves the use of 3-iodophenylamine as a starting material, which undergoes a series of reactions including cyclization and amide formation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets in biological systems. The iodophenyl group can facilitate binding to specific proteins or enzymes, while the pyrrolidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Iodophenol: An aromatic compound with similar iodophenyl functionality but lacks the pyrrolidine ring.
3-Iodobenzylamine: Contains an iodophenyl group attached to a benzylamine moiety, differing in its amine functionality.
Iobenguane: A radiopharmaceutical agent with an iodophenyl group used in diagnostic imaging.
Uniqueness
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an iodophenyl group with a pyrrolidine ring and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H11IN2O2 |
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Molecular Weight |
330.12 g/mol |
IUPAC Name |
1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H11IN2O2/c12-8-2-1-3-9(5-8)14-6-7(11(13)16)4-10(14)15/h1-3,5,7H,4,6H2,(H2,13,16) |
InChI Key |
BZZWOQWBYPVIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)N |
Origin of Product |
United States |
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